8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
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Overview
Description
8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a chemical compound with the molecular formula C14H21N3O2 and a molecular weight of 263.34 g/mol . This compound is part of the benzodiazepine family, which is known for its diverse pharmacological properties. The structure of this compound includes a benzene ring fused to a diazepine ring, with an amino group and a tert-butoxycarbonyl (Boc) protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core. This can be achieved through various methods, including the condensation of o-phenylenediamine with a suitable carbonyl compound.
Introduction of the Amino Group: The amino group is introduced through nitration followed by reduction. The nitration of the benzodiazepine core is carried out using nitric acid, followed by reduction with a reducing agent such as tin(II) chloride.
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) protecting group.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution with alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anxiolytic and anticonvulsant activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. The compound binds to the benzodiazepine site on the GABA receptor, enhancing the inhibitory effects of GABA and leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and anticonvulsant properties.
Lorazepam: Another benzodiazepine used for its sedative and anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is unique due to its specific structural features, such as the presence of the Boc protecting group and the amino group. These features contribute to its distinct chemical reactivity and potential pharmacological properties.
Properties
IUPAC Name |
tert-butyl 8-amino-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-7-6-16-12-8-11(15)5-4-10(12)9-17/h4-5,8,16H,6-7,9,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULASIGKOAEFKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C(C1)C=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649607 |
Source
|
Record name | tert-Butyl 8-amino-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-80-0 |
Source
|
Record name | tert-Butyl 8-amino-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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